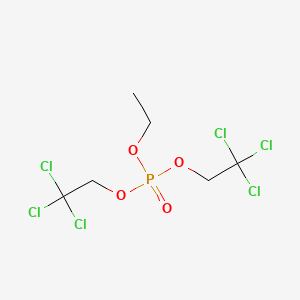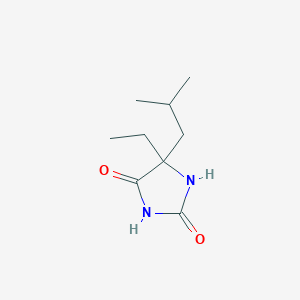
5-Ethyl-5-(2-methylpropyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-5-(2-methylpropyl)imidazolidine-2,4-dione is a chemical compound belonging to the class of imidazolidinedionesThe compound’s molecular formula is C8H14N2O2, and it has a molecular weight of 170.21 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(2-methylpropyl)imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl isocyanate with 2-methylpropylamine, followed by cyclization to form the imidazolidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-5-(2-methylpropyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinedione derivatives, amines, and other functionalized compounds .
Applications De Recherche Scientifique
5-Ethyl-5-(2-methylpropyl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Ethyl-5-(2-methylpropyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in cellular processes, thereby exerting its antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethyl-5-methylimidazolidine-2,4-dione: Similar in structure but with a methyl group instead of
Propriétés
Numéro CAS |
36033-26-8 |
|---|---|
Formule moléculaire |
C9H16N2O2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
5-ethyl-5-(2-methylpropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H16N2O2/c1-4-9(5-6(2)3)7(12)10-8(13)11-9/h6H,4-5H2,1-3H3,(H2,10,11,12,13) |
Clé InChI |
UJCKNHRYQJKBOK-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)NC(=O)N1)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14664996.png)
![9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole](/img/structure/B14665006.png)
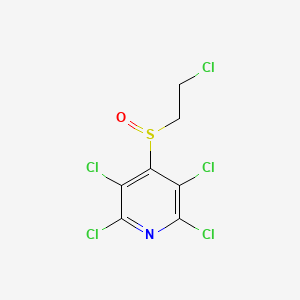
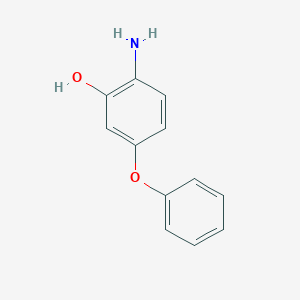
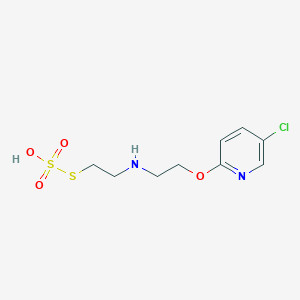
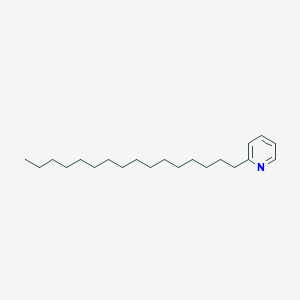
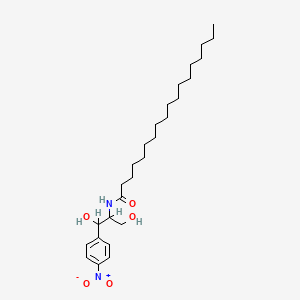
![1-Phenylspiro[2.6]nona-4,6,8-triene](/img/structure/B14665032.png)
![(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione](/img/structure/B14665033.png)
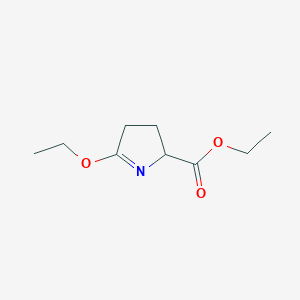

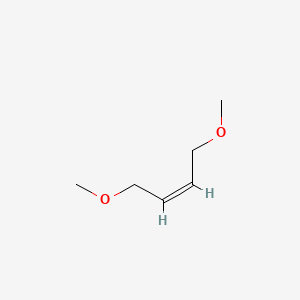
![5-{[(2,4-Dioxoimidazolidin-1-yl)imino]methyl}furan-2-carbonitrile](/img/structure/B14665050.png)
